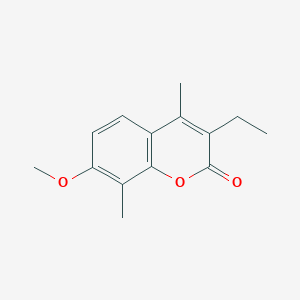![molecular formula C13H12N6S B5578884 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multiple steps, starting from basic heterocyclic compounds like pyrrole and pyridine derivatives. One study details the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showcasing the complexity and the required precision in chemical synthesis processes (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives reveals a significant interaction between the triazole, pyridine, and pyrrole rings, contributing to its chemical behavior and potential biological activity. The studies involving derivatives of 1,2,4-triazole, such as the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, provide insights into the molecular structure and the potential for bioactivity modulation (Bayrak et al., 2009).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including S-alkylation, which leads to the creation of novel heterocyclic compounds. Studies like the one on the reactions of 4-amino-4H-1,2,4-triazole-3-thiols linked to the pyrrole cycle demonstrate the versatility of this molecule in synthesizing new compounds with potential biological activities (Bijev & Prodanova, 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives are crucial for their application in various fields. The study on the synthesis and study of the properties of derivatives of 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols offers detailed analysis on physical properties (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming a wide range of derivatives, are essential for understanding the compound's applications. Research into directed synthesis of potential antitumor substances among derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) provides valuable information on the chemical properties and potential applications of these compounds (Saidov et al., 2014).
科学的研究の応用
Antimicrobial Applications
Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds similar to the one , and evaluated their antimicrobial activities. For instance, derivatives synthesized from isonicotinic acid hydrazide showed good to moderate antimicrobial activity against various pathogens. This indicates the potential use of these compounds in developing new antimicrobial agents (Bayrak et al., 2009; Dave et al., 2007).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles, which share a structural resemblance, has demonstrated significant corrosion inhibition properties for mild steel in hydrochloric acid solutions. These findings suggest that similar triazole derivatives could serve as effective corrosion inhibitors in industrial applications (Ansari et al., 2014).
Chemical Synthesis and Structural Studies
Compounds like the one mentioned have been utilized as key intermediates in the synthesis of a wide range of heterocyclic compounds. Studies have detailed the synthesis of new triazoles and their Mannich and Schiff bases, exploring their chemical structures and potential applications. These compounds are of interest due to their diverse pharmacological activities and as intermediates in organic synthesis (Bayrak et al., 2009; Karrouchi et al., 2016).
Potential Antitumor Activities
The derivatives of 1,2,4-triazoles have been investigated for their potential antitumor properties. Although preliminary studies have not shown significant activity against tumor cells, this area of research highlights the ongoing interest in triazole derivatives for possible therapeutic applications (Saidov et al., 2014).
Synthesis and Pharmacological Activities
Other studies have focused on synthesizing Schiff and Mannich bases containing the triazole nucleus, evaluating their pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. These studies demonstrate the versatility of triazole derivatives in medicinal chemistry (Ceylan, 2016).
作用機序
将来の方向性
The future directions for research into this compound could be vast, given the wide range of biological activities exhibited by pyrrole and triazole derivatives . Potential areas of interest could include the development of new synthetic methods, exploration of the compound’s reactivity and mechanism of action, and investigation of its potential uses in medicinal chemistry.
特性
IUPAC Name |
4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6S/c1-18-7-3-5-11(18)9-15-19-12(16-17-13(19)20)10-4-2-6-14-8-10/h2-9H,1H3,(H,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPHGNXDBPVTA-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)


![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)